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Compound of Interest

Compound Name: alpha-Fenchol

Cat. No.: B1199718 Get Quote

An In-depth Technical Guide to the Discovery and History of α-Fenchol

This technical guide provides a comprehensive overview of the bicyclic monoterpenoid, α-

Fenchol, intended for researchers, scientists, and drug development professionals. It covers

the historical discovery, methods of isolation and synthesis, physicochemical properties, and

known biological signaling pathways.

Introduction
α-Fenchol, systematically named (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a

naturally occurring monoterpenoid alcohol.[1] It is a constitutional isomer of the more widely

known borneol.[2] α-Fenchol is recognized for its characteristic earthy and woody aroma with

camphoraceous and citrus undertones, making it a valuable ingredient in the fragrance and

flavor industries.[3] Beyond its sensory properties, recent research has unveiled its potential

therapeutic applications, including antimicrobial, analgesic, and neuroprotective effects. This

guide delves into the scientific journey of α-Fenchol from its discovery to its emerging role in

pharmacology.

Discovery and History
The exploration of terpenes, the class of compounds to which α-Fenchol belongs, began in the

19th century with the study of essential oils. The pioneering work of German chemist Otto

Wallach in the late 1800s on the chemical structures of these volatile plant extracts laid the

foundation for terpene science, earning him the Nobel Prize in Chemistry in 1910.[4]
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Fenchol was first identified in the essential oil of fennel (Foeniculum vulgare) in the early 20th

century.[5] Its structure was fully characterized in the 1930s with the advancement of organic

chemistry techniques.[5] Early research focused on its isolation from various natural sources,

including the old roots of longleaf pine, Spanish fennel oil, and white spruce oil.[6][7]

Physicochemical Properties of α-Fenchol
The physical and chemical properties of α-Fenchol are summarized in the table below. These

properties are crucial for its application in various industrial and research settings.

Property Value References

Molecular Formula C₁₀H₁₈O [8]

Molecular Weight 154.25 g/mol [8]

Appearance
Colorless to pale yellow

crystalline solid

Odor
Earthy, woody,

camphoraceous
[3]

Melting Point 39-45 °C [9]

Boiling Point 201 °C [9]

Density ~0.942 g/cm³ [9]

Solubility
Insoluble in water; soluble in

alcohols and organic solvents

Refractive Index ~1.47

Optical Rotation Varies with enantiomeric form

Flash Point 72.78 °C (Closed Cup) [10]

Methods of Production and Synthesis
Historically, α-Fenchol was primarily obtained through two main routes: direct isolation from

natural essential oils and the chemical reduction of fenchone. Modern industrial production

heavily relies on the chemical modification of turpentine.
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Isolation from Natural Sources
The initial method for obtaining α-Fenchol was through the fractional distillation of essential oils

from plants like fennel and pine.[6] However, the concentration of α-Fenchol in these oils is

often low, and its boiling point is similar to other terpene alcohols, making high-purity isolation

challenging and costly.[7]

Synthesis from Fenchone
A common laboratory and historical industrial synthesis involves the reduction of fenchone, a

ketone that is also found in essential oils. The use of reducing agents like sodium in alcohol

(Bouveault-Blanc reduction) predominantly yields α-Fenchol.[6]

Experimental Protocol: Reduction of Fenchone to α-Fenchol

Materials: Fenchone, absolute ethanol, sodium metal, diethyl ether, hydrochloric acid,

anhydrous magnesium sulfate.

Procedure:

A solution of fenchone in absolute ethanol is prepared in a round-bottom flask equipped

with a reflux condenser.

Small pieces of sodium metal are carefully added to the solution over a period of time to

control the exothermic reaction.

The mixture is refluxed until all the sodium has reacted.

After cooling, water is added to dissolve the sodium ethoxide.

The product is extracted with diethyl ether.

The ether extract is washed with dilute hydrochloric acid and then with water.

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed

by distillation.

The resulting crude α-Fenchol can be purified by recrystallization or distillation.
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Industrial Synthesis from Turpentine
The modern, large-scale production of α-Fenchol utilizes turpentine, a readily available and

inexpensive starting material rich in α-pinene and β-pinene.[6] The process involves the acid-

catalyzed isomerization and hydration of these pinenes.

Workflow for Industrial Synthesis of α-Fenchol from Turpentine
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Industrial Synthesis of α-Fenchol from Turpentine

Turpentine (α-pinene, β-pinene)

Esterification/Hydration
(Acid Catalyst, e.g., CHKC-4)

80-130 °C, 20-24h

Primary Water Washing

Saponification
(e.g., NaOH)

~80-96 °C, ~7h

Secondary Water Washing

Fractional Distillation A
(Removal of lighter fractions)

Fractional Distillation B
(Isolation of Fenchol fraction)

Refining
(Melt Crystallization)

0-15 °C

α-Fenchol (Solid) β-Fenchol (Liquid)

Click to download full resolution via product page

Caption: A simplified workflow for the industrial production of α-Fenchol from turpentine.
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Analytical and Characterization Methods
The identification and quantification of α-Fenchol are primarily achieved through

chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like α-Fenchol in

complex mixtures such as essential oils.

Experimental Protocol: GC-MS Analysis of α-Fenchol

Sample Preparation: Essential oil samples are diluted in a suitable solvent (e.g., hexane or

ethanol).

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness) is commonly used.[11]

Carrier Gas: Helium or hydrogen.

Temperature Program: A typical program starts at a low temperature (e.g., 60-70 °C) and

ramps up to a higher temperature (e.g., 240-250 °C) to elute all components.[11][12]

Injector Temperature: Typically set around 250 °C.[11]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Mass Range: A scan range of 40-400 amu is generally sufficient.

Identification: The mass spectrum of the eluting peak is compared with reference spectra

in libraries (e.g., NIST, Wiley). The retention time is also compared with that of an

authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of α-

Fenchol.

Experimental Protocol: NMR Analysis of α-Fenchol

Sample Preparation: A few milligrams of purified α-Fenchol are dissolved in a deuterated

solvent (e.g., CDCl₃).

¹H-NMR Spectroscopy:

The spectrum will show characteristic signals for the methyl groups, the protons on the

bicyclic ring, and the hydroxyl proton.

The chemical shifts, splitting patterns (multiplicity), and coupling constants provide

detailed information about the connectivity of the protons.

¹³C-NMR Spectroscopy:

The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule.

The chemical shifts are indicative of the electronic environment of each carbon atom (e.g.,

carbons bearing the hydroxyl group will be deshielded and appear at a higher chemical

shift).

2D-NMR Techniques: Experiments like COSY, HSQC, and HMBC can be used to establish

the complete connectivity of the molecule and unambiguously assign all proton and carbon

signals.

Biological Activity and Signaling Pathways
Recent research has highlighted the potential of α-Fenchol in modulating biological pathways,

with implications for human health.

Neuroprotective Effects in Alzheimer's Disease
A significant discovery has been the neuroprotective role of α-Fenchol in the context of

Alzheimer's disease.[5][13] Research has shown that α-Fenchol acts as a potent agonist of the
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Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[2][3]

[9]

The signaling cascade initiated by α-Fenchol binding to FFAR2 has been shown to reduce the

accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[3][4][5] This is

achieved by promoting the clearance of Aβ and reducing cellular senescence in neuronal cells.

[3]

Signaling Pathway of α-Fenchol in Neuronal Cells
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α-Fenchol Signaling Pathway in Neuroprotection
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Caption: The proposed signaling pathway of α-Fenchol in providing neuroprotection against

Alzheimer's disease pathology.

Analgesic and Antimicrobial Properties
α-Fenchol has also been reported to possess analgesic and antimicrobial properties. Its pain-

relieving effects may be attributed to its ability to inhibit the TRPA1 receptor, an ion channel

involved in pain signaling.[14] The antimicrobial activity of α-Fenchol, like many other

monoterpenoids, is thought to be due to its ability to disrupt the cell membranes of bacteria and

fungi.[15]

Conclusion
α-Fenchol, a bicyclic monoterpenoid with a rich history intertwined with the study of natural

products, has evolved from a simple fragrance and flavor component to a molecule of

significant interest in the field of drug discovery. Its well-characterized physicochemical

properties and established synthesis routes provide a solid foundation for further research. The

recent elucidation of its neuroprotective mechanism through the FFAR2 signaling pathway

opens up new avenues for the development of therapeutics for neurodegenerative diseases

like Alzheimer's. Further investigation into its analgesic and antimicrobial mechanisms will likely

reveal additional therapeutic potential for this versatile natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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